5-Amino-4,6-dihydroxypyrimidine 5-Amino-4,6-dihydroxypyrimidine
Brand Name: Vulcanchem
CAS No.: 69340-97-2
VCID: VC1969436
InChI: InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1H,5H2,(H2,6,7,8,9)
SMILES: C1=NC(=C(C(=O)N1)N)O
Molecular Formula: C4H5N3O2
Molecular Weight: 127.1 g/mol

5-Amino-4,6-dihydroxypyrimidine

CAS No.: 69340-97-2

Cat. No.: VC1969436

Molecular Formula: C4H5N3O2

Molecular Weight: 127.1 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-4,6-dihydroxypyrimidine - 69340-97-2

Specification

CAS No. 69340-97-2
Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
IUPAC Name 5-amino-4-hydroxy-1H-pyrimidin-6-one
Standard InChI InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1H,5H2,(H2,6,7,8,9)
Standard InChI Key YKHPWCZPESTMRF-UHFFFAOYSA-N
SMILES C1=NC(=C(C(=O)N1)N)O
Canonical SMILES C1=NC(=C(C(=O)N1)N)O

Introduction

Chemical Identity and Structure

5-Amino-4,6-dihydroxypyrimidine is definitively characterized by the following parameters:

ParameterValue
CAS Registry Number69340-97-2
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
IUPAC Name5-amino-4-hydroxy-1H-pyrimidin-6-one
Common Synonyms5-Aminopyrimidine-4,6-diol; 5-azanyl-4-hydroxy-1H-pyrimidin-6-one; 4,6-Dihydroxy-5-aminopyrimidine; 4(1H)-Pyrimidinone, 5-amino-6-hydroxy- (9CI)

The compound exists in various tautomeric forms typical of hydroxy-substituted pyrimidines, which contributes significantly to its chemical behavior and reactivity . The pyrimidine ring serves as the core structure, with the amino group at position 5 and hydroxyl/carbonyl functionalities at positions 4 and 6 creating potential for hydrogen bonding and various chemical transformations.

Physical and Chemical Properties

The physical properties of 5-Amino-4,6-dihydroxypyrimidine have been characterized through both experimental and computational methods:

PropertyValue
Physical AppearancePowder
ColorNot explicitly specified in literature
Melting Point>300°C
Density1.84±0.1 g/cm³ (Predicted)
SolubilityLimited water solubility; more soluble in polar organic solvents
pKa6.77±0.10 (Predicted)
LogP-0.53 (Hydrophilic character)
Topological Polar Surface Area92.26 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3
Rotatable Bonds0

The high melting point above 300°C indicates strong intermolecular forces, likely extensive hydrogen bonding networks between the amino and hydroxyl groups . The negative LogP value confirms the hydrophilic nature of this compound, which influences its solubility characteristics and potential biological interactions . The predicted pKa value of approximately 6.77 suggests moderate acidity, which may be relevant for its behavior in various pH environments .

Research into related 4,6-dihydroxypyrimidine derivatives has demonstrated that these compounds exhibit interesting acid-base properties, with the ability to undergo protonation in acidic media . The basicity of these compounds is influenced by substituents at various positions, with alkyl substituents at position 2 typically increasing basicity, while nitro groups at position 5 decrease it .

Analytical Methods and Characterization

Several analytical methods can be employed for the characterization and analysis of 5-Amino-4,6-dihydroxypyrimidine:

Chromatographic Analysis

Gas chromatography data for the trimethylsilyl (TMS) derivative of 5-amino-4,6-dihydroxypyrimidine shows a Kovats' retention index of 1647 on a non-polar OV-1 column . This provides a valuable reference point for chromatographic identification of the compound.

Mass Spectrometry

The predicted collision cross-section data for various ionic species of the compound provides valuable information for mass spectrometric analysis:

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺128.04546121.1
[M+Na]⁺150.02740132.7
[M+NH₄]⁺145.07200127.6
[M+K]⁺166.00134129.0
[M-H]⁻126.03090120.8
[M+Na-2H]⁻148.01285126.7
[M]⁺127.03763122.3
[M]⁻127.03873122.3

These values are particularly useful for identification and quantification using liquid chromatography-mass spectrometry (LC-MS) methods with ion mobility capabilities .

Biological Activity and Applications

5-Amino-4,6-dihydroxypyrimidine and related derivatives exhibit several important applications and biological activities:

Research Applications

The compound serves as a valuable research reagent for the synthesis of complex benzoxazinophenothiazines derivatives, which have demonstrated significant antimicrobial properties . This makes it an important building block in the development of potential antimicrobial compounds.

Nitric Oxide Production Inhibition

An interesting contrast in biological activity exists between hydroxypyrimidines and their chlorinated counterparts. While 5-substituted 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide (NO) production with IC₅₀ values ranging from 2 μM to 36 μM, the corresponding 2-amino-4,6-dihydroxypyrimidine analogs are devoid of any NO-inhibitory activity . This differential activity provides valuable structure-activity relationship insights for drug development.

Of particular note, 5-fluoro-2-amino-4,6-dichloropyrimidine has shown exceptional potency, nearly completely suppressing NO production with higher activity than reference compounds like 1,400 W and N-monomethyl-L-arginine . This suggests that chlorination of hydroxypyrimidines may be a valuable approach for developing compounds with anti-inflammatory activity.

Cell Viability Effects

Studies have shown that these compounds, specifically the 2-amino-4,6-dihydroxypyrimidine derivatives, have no suppressive effects on cell viability . This favorable safety profile makes them potentially suitable candidates for further development in pharmaceutical applications.

ParameterSpecification
Purity≥95%, ≥99%, ≥99.9% (Various grades available)
AppearancePowder
Particle SizeVarious options, including 1-5 μm, 10-53 μm, with customization available
Storage ConditionsAirtight sealed, away from light, dry, room temperature
Commercial PackagingAvailable in various quantities with customization options

Suppliers typically offer different purity grades suitable for various research applications, with options for customization of parameters such as particle size .

Hazard CategoryInformation
GHS PictogramGHS07 (Warning)
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; wear suitable protective clothing, gloves, and eye/face protection)
Precautionary MeasuresUse in well-ventilated areas; avoid contact with skin and eyes; wear appropriate personal protective equipment

For laboratory use, standard chemical safety practices should be followed, including the use of appropriate personal protective equipment such as gloves, lab coat, and safety glasses or goggles .

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